

Amentoflavone: A Comprehensive Review of its Bioactivities for Drug Discovery and Development

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Compound of Interest

Compound Name: **Amentoflavone**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in a variety of plants such as *Ginkgo biloba*, *Hypericum perforatum*, and *Selaginella tamariscina*, has garnered significant scientific interest due to its diverse and potent pharmacological activities.^{[1][2]} This technical guide provides an in-depth review of the multifaceted bioactivities of **amentoflavone**, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties of Amentoflavone

Amentoflavone ($C_{30}H_{18}O_{10}$) is a dimer of the flavonoid apigenin. Its unique biflavonoid structure contributes to its wide range of biological effects. It is a polyphenolic compound with a molecular weight of 538.46 g/mol.^[3]

Anticancer Bioactivities

Amentoflavone has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition

of cell proliferation and metastasis, and modulation of key oncogenic signaling pathways.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC_{50}) values of **amentoflavone** in various cancer cell lines.

Cancer Type	Cell Line	IC_{50} (μM)	Reference
Glioblastoma	U87, LV229, U251, LN18, U373	Not Specified	[3]
Oral Squamous Cell Carcinoma	SAS	Not Specified	[3]
Lung Cancer	A549	~60	[4]
Hepatocellular Carcinoma	SK-Hep1	Not Specified	[4][5]
Breast Cancer	MCF-7	Not Specified	[6]
Colorectal Cancer	HCT116	22.4	[7]
Pancreatic Cancer	PC-3	10-50	[7]
Highly Aggressive Breast Cancer	HTB-26	10-50	[7]
Hepatocellular Carcinoma	HepG2	10-50	[7]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate overnight.[9]

- Treatment: Treat the cells with various concentrations of **amentoflavone** for 24-72 hours.[\[1\]](#) [\[10\]](#)
- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[\[9\]](#)
- Solubilization: Add 100-200 μ L of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[\[8\]](#)
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

This assay is used to study cell migration in vitro.[\[11\]](#)[\[12\]](#)[\[13\]](#)

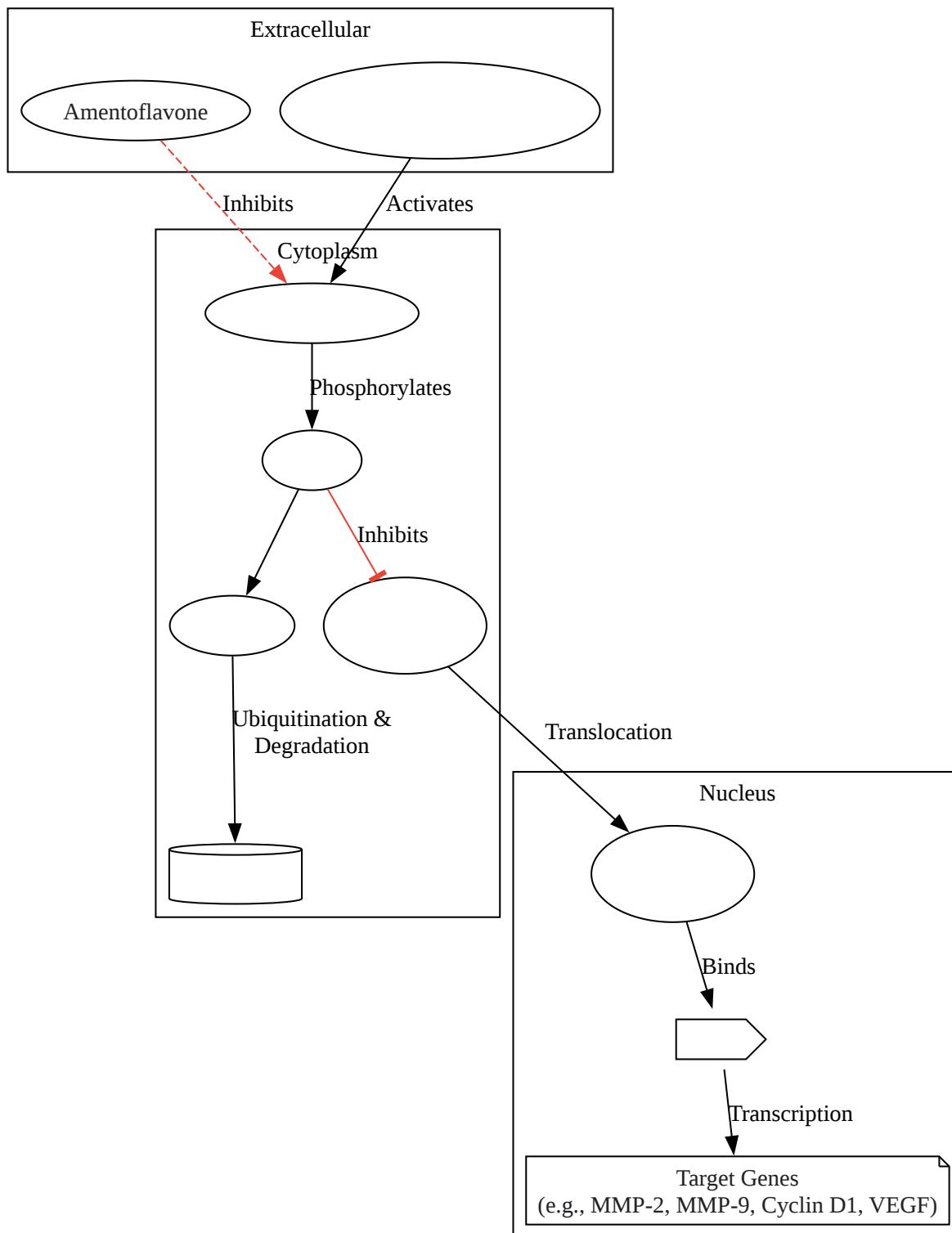
- Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
- Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
- Treatment: Wash the wells to remove debris and add fresh media containing **amentoflavone** at various concentrations.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
- Analysis: Measure the closure of the scratch over time to quantify cell migration.

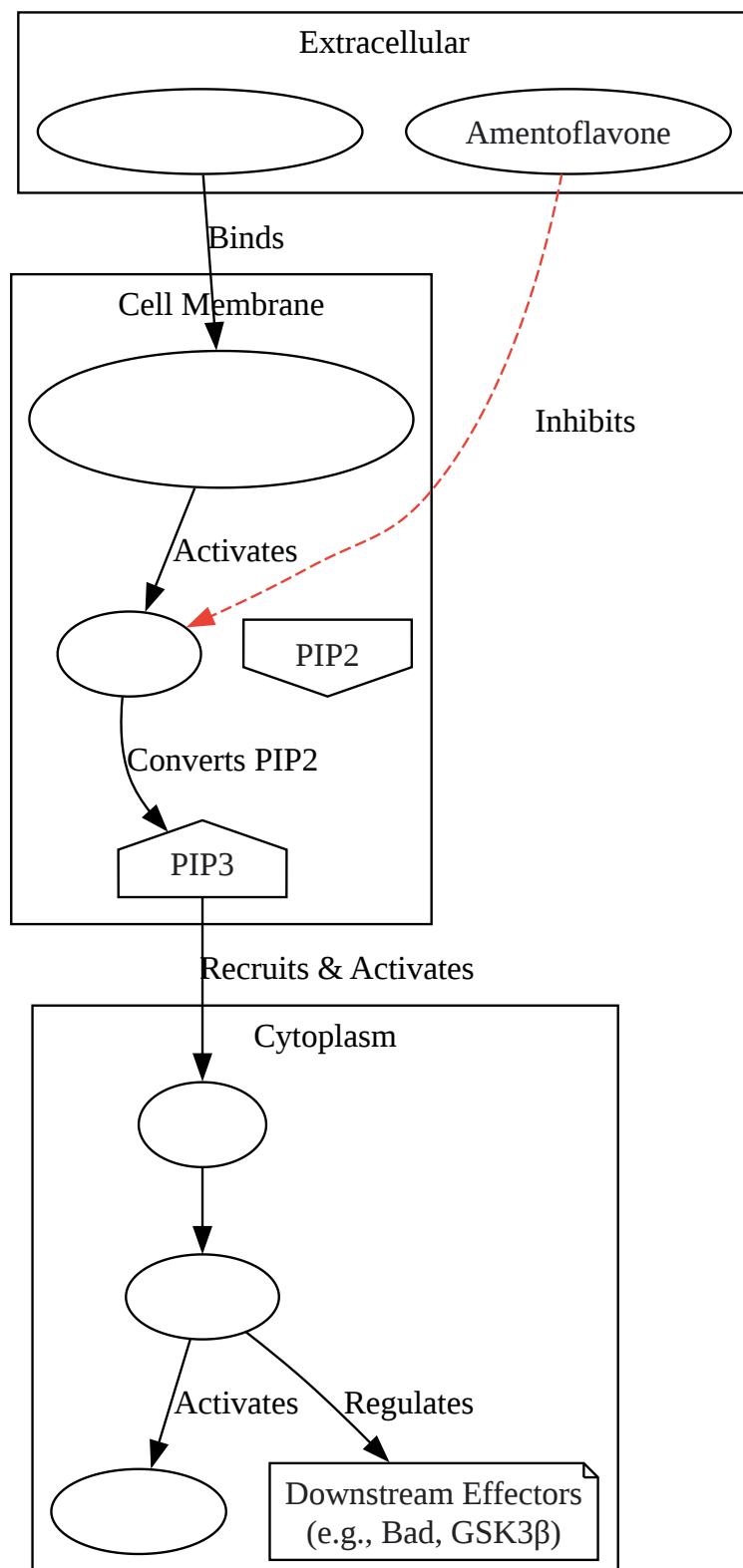
This assay assesses the ability of a single cell to grow into a colony.[\[14\]](#)[\[15\]](#)

- Cell Seeding: Seed a low density of cells in a 6-well plate.
- Treatment: Treat the cells with **amentoflavone** for a specified period.
- Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.
- Staining: Fix and stain the colonies with crystal violet.
- Counting: Count the number of colonies containing at least 50 cells.

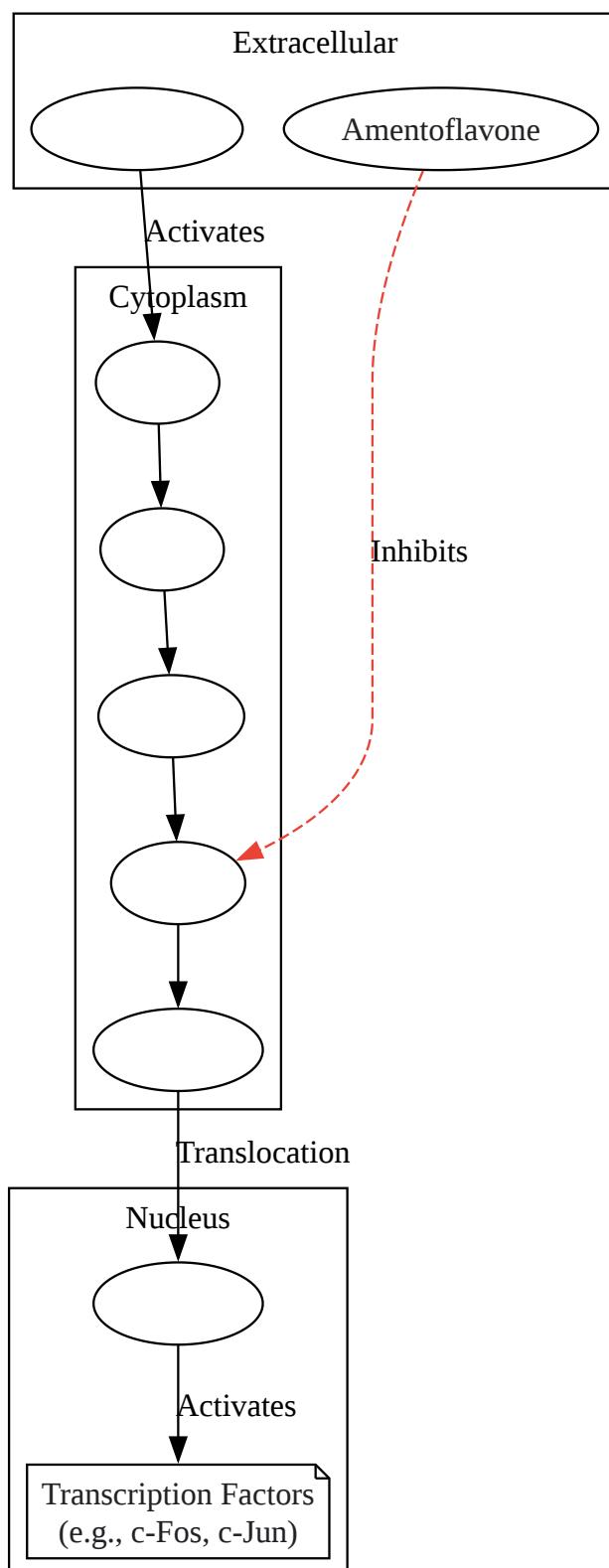
Signaling Pathways in Anticancer Activity

Amentoflavone exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, PI3K/Akt, and ERK pathways.

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Anti-inflammatory Bioactivities

Amentoflavone exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[\[16\]](#)

Quantitative Data: In Vivo Anti-inflammatory Activity

Animal Model	Parameter	ED ₅₀ (mg/kg)	Reference
Rat Carrageenan Paw Edema	Edema Inhibition	42	[17]
Acetic Acid Writhing Test	Analgesic Activity	9.6	[17]

Experimental Protocols

This is a widely used model for evaluating acute inflammation.[\[2\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Animal Model: Use male Sprague-Dawley rats.
- Treatment: Administer **amentoflavone** intraperitoneally at various doses.
- Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

This in vitro model is used to study neuroinflammation.[\[16\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Cell Culture: Culture BV2 microglial cells.
- Pre-treatment: Pre-treat the cells with **amentoflavone** (e.g., 10 μ M) for 1 hour.
- Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1.0 μ g/mL).

- Analysis: Measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF- α , IL-1 β , IL-6) in the culture supernatant using ELISA or Griess assay. Analyze the expression of iNOS and COX-2 by Western blot or qPCR.

Neuroprotective Bioactivities

Amentoflavone has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's.[\[5\]](#)[\[26\]](#)[\[27\]](#)

Experimental Protocols

This model mimics some of the pathological features of Alzheimer's disease.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

- Animal Model: Use mice (e.g., C57BL/6).
- A β Preparation: Prepare oligomeric amyloid-beta (A β)₁₋₄₂.
- Stereotaxic Injection: Anesthetize the mice and stereotactically inject A β ₁₋₄₂ into the cerebral ventricles.
- Treatment: Administer **amentoflavone** (e.g., orally) for a specified duration.
- Behavioral Testing: Assess cognitive function using tests like the Morris water maze or Y-maze.
- Histological and Biochemical Analysis: Analyze brain tissue for A β plaques, neuroinflammation, and neuronal loss.

Antiviral Bioactivities

Amentoflavone has demonstrated broad-spectrum antiviral activity against a range of viruses.[\[1\]](#)[\[33\]](#)

Quantitative Data: In Vitro Antiviral Activity

Virus	Cell Line	EC ₅₀	IC ₅₀	Reference
Influenza A virus	Not Specified	>5.6 µg/mL	[2]	
Influenza B virus	Not Specified	>5.6 µg/mL	[2]	
Herpes Simplex Virus-1 (HSV-1)	Vero	17.9 µg/mL	[2]	
Herpes Simplex Virus-2 (HSV-2)	Vero	48.0 µg/mL	[2]	
Respiratory Syncytial Virus (RSV)	Not Specified	5.5 µg/mL	[1]	
SARS-CoV	Not Specified	8.3 µM	[1]	
Dengue virus	Not Specified	1.3 µM	[1]	
Coxsackievirus B3 (CVB3)	Vero	19-52 µg/mL	[34]	

Experimental Protocols

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.[35][36]

- Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 12-well plates.
- Virus Infection: Infect the cells with the virus in the presence or absence of various concentrations of **amentoflavone**.
- Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for several days to allow for plaque formation.

- Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

This assay helps to determine at which stage of the viral replication cycle the antiviral compound is active.[\[1\]](#)[\[17\]](#)[\[33\]](#)

- Experimental Setup: Design experiments where **amentoflavone** is added at different time points relative to virus infection (before, during, or after).
- Analysis: Measure the viral yield or plaque formation to determine the inhibitory effect at each stage.

Conclusion

Amentoflavone is a promising natural biflavonoid with a remarkable spectrum of bioactivities. Its potent anticancer, anti-inflammatory, neuroprotective, and antiviral effects, mediated through the modulation of key signaling pathways such as NF- κ B, PI3K/Akt, and ERK, highlight its potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of **amentoflavone** as a therapeutic agent. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for clinical applications.

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